molecular formula C10H6FNO2 B2790130 6-Fluoroisoquinoline-8-carboxylic acid CAS No. 1909335-83-6

6-Fluoroisoquinoline-8-carboxylic acid

Cat. No.: B2790130
CAS No.: 1909335-83-6
M. Wt: 191.161
InChI Key: HPKZYMUSHOSMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroisoquinoline-8-carboxylic acid is a fluorinated isoquinoline derivative with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 8th position of the isoquinoline ring system. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with isoquinoline or its derivatives as the starting material.

  • Carboxylation: The carboxylic acid group at the 8th position is introduced through carboxylation reactions, which may involve the use of reagents like carbon dioxide under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve higher yields and purity. This may include optimizing reaction conditions, using catalysts, and employing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can replace the fluorine atom or other substituents on the isoquinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may use strong nucleophiles such as sodium amide (NaNH2) or sodium hydride (NaH).

Major Products Formed:

  • Oxidation Products: Oxidation can yield this compound derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduction can produce alcohols or other reduced derivatives of the carboxylic acid group.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted isoquinolines.

Scientific Research Applications

6-Fluoroisoquinoline-8-carboxylic acid is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

6-Fluoroisoquinoline-8-carboxylic acid is similar to other fluorinated isoquinolines, such as 7-fluoroisoquinoline-6-carboxylic acid. its unique position of the fluorine and carboxylic acid groups distinguishes it from these compounds. The presence of the fluorine atom can significantly affect the compound's reactivity and biological activity, making it a valuable tool in research and industry.

Comparison with Similar Compounds

  • 7-Fluoroisoquinoline-6-carboxylic acid

  • 6-Fluoroisoquinoline-7-carboxylic acid

  • 7-Fluoroisoquinoline-8-carboxylic acid

Properties

IUPAC Name

6-fluoroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKZYMUSHOSMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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